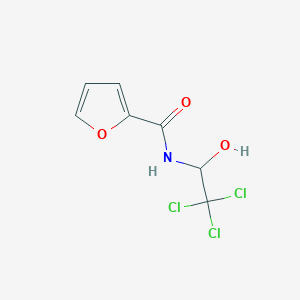
5-(benzylsulfanyl)-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a benzylsulfanyl group and a phenyl group attached to the tetrazole ring, making it a unique and interesting molecule for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole typically involves the reaction of benzyl mercaptan with phenyl isothiocyanate, followed by cyclization with sodium azide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C. The reaction proceeds through the formation of an intermediate thiourea, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the tetrazole ring can be reduced under specific conditions.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzylsulfanyl)-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: Lacks the benzylsulfanyl group, making it less versatile in certain applications.
5-Methyl-1-phenyl-1H-tetrazole: Contains a methyl group instead of a benzylsulfanyl group, leading to different chemical properties and reactivity.
5-(Methylsulfanyl)-1-phenyl-1H-tetrazole: Similar to 5-(benzylsulfanyl)-1-phenyl-1H-tetrazole but with a methylsulfanyl group, which may affect its biological activity and chemical reactivity.
Uniqueness
This compound is unique due to the presence of both the benzylsulfanyl and phenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H12N4S |
|---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C14H12N4S/c1-3-7-12(8-4-1)11-19-14-15-16-17-18(14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
YGJVZCBHFFYTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(3,4,5-trimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B15045380.png)

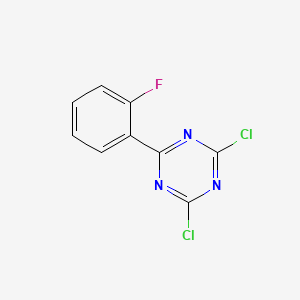
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B15045396.png)
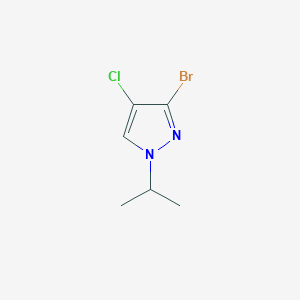
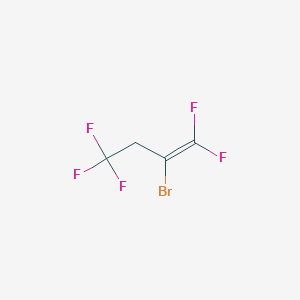
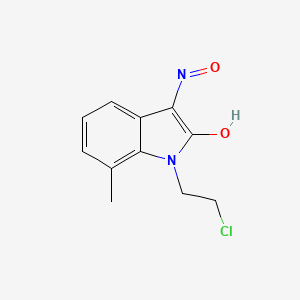

![2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B15045438.png)
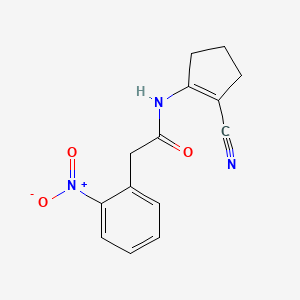

![2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15045470.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate](/img/structure/B15045478.png)
